3-Penten-2-OL

Description

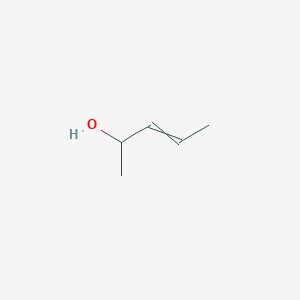

Structure

3D Structure

Properties

IUPAC Name |

pent-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMQFMQRRNLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862696 | |

| Record name | 3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.01 [mmHg] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1569-50-2 | |

| Record name | (±)-3-Penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Penten-2-OL chemical structure and properties

An In-depth Technical Guide to 3-Penten-2-ol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its known biological context.

Chemical Structure and Identification

This compound is an unsaturated aliphatic alcohol with the chemical formula C₅H₁₀O.[1][2] Its structure consists of a five-carbon chain containing a double bond between carbons 3 and 4, and a hydroxyl group on carbon 2. The presence of both a double bond and a chiral center at the carbon bearing the hydroxyl group leads to the existence of stereoisomers.

The IUPAC name for this compound is pent-3-en-2-ol.[3] It is also known by other names such as methyl propenyl carbinol and α,γ-dimethylallyl alcohol.[4][5]

DOT script for the chemical structure of this compound.

Caption: Chemical structure of this compound.

Stereoisomerism

This compound can exist as four possible stereoisomers due to the presence of a stereocenter at C2 and a C=C double bond allowing for cis/trans (E/Z) isomerism. The four stereoisomers are (2R,3E), (2S,3E), (2R,3Z), and (2S,3Z).

DOT script for the stereoisomers of this compound.

Caption: Stereoisomers of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is for the mixed isomers unless otherwise specified.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| CAS Number | 1569-50-2 (for mixed or unspecified isomers) | [4][5] |

| 3899-34-1 (for predominantly trans isomer) | [1] | |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 119-121 °C | [1] |

| Density | 0.843 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.428 | [1] |

| Flash Point | 36 °C (closed cup) | |

| Solubility | Soluble in water to some extent | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grigard reaction between crotonaldehyde and a methylmagnesium halide (e.g., methylmagnesium chloride or bromide).[7][8]

DOT script for the synthesis workflow of this compound.

Caption: Synthesis workflow for this compound.

Materials:

-

Magnesium turnings (2.5 gram-atoms)

-

Dry diethyl ether (~1.7 L)

-

Methyl chloride (2.6 moles)

-

Freshly distilled crotonaldehyde (2.02 moles)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or calcium chloride

Equipment:

-

5-L three-necked flask

-

High-capacity reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Gas delivery tube

-

Cooling bath (ice or dry ice/acetone)

-

Distillation apparatus

-

Preparation of the Grignard Reagent:

-

In a dried 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas delivery tube, place the magnesium turnings and 1.7 L of dry diethyl ether.

-

Cool the flask to approximately 0 °C using an ice bath.

-

Condense methyl chloride in a separate, cooled tube and slowly bubble it into the stirred magnesium suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

Continue the addition of methyl chloride until almost all the magnesium has reacted.

-

-

Reaction with Crotonaldehyde:

-

Replace the gas delivery tube with a dropping funnel containing a solution of freshly distilled crotonaldehyde in dry ether.

-

While vigorously stirring and cooling the Grignard reagent, add the crotonaldehyde solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate magnesium salts.

-

Separate the ether layer by decantation.

-

Wash the precipitate with additional portions of diethyl ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate or calcium chloride.

-

Remove the ether by simple distillation.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at 119-121 °C.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Concentration: ~10-20 mg/mL

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Data for trans-3-Penten-2-ol: [9]

-

δ 5.63 (dq, 1H, J = 15.4, 6.2 Hz)

-

δ 5.52 (dq, 1H, J = 15.4, 1.6 Hz)

-

δ 4.24 (p, 1H, J = 6.4 Hz)

-

δ 1.68 (dd, 3H, J = 6.2, 1.0 Hz)

-

δ 1.23 (d, 3H, J = 6.4 Hz)

-

¹³C NMR Spectroscopy

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Acquisition Parameters:

-

Pulse program: Standard proton-decoupled ¹³C experiment

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 (signal averaging is necessary due to the low natural abundance of ¹³C)

-

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Expected Absorptions:

-

Broad peak around 3350 cm⁻¹ (O-H stretch)

-

Sharp peaks around 2900-3000 cm⁻¹ (C-H stretch)

-

Peak around 1670 cm⁻¹ (C=C stretch)

-

Peak around 965 cm⁻¹ (trans C-H bend)

-

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Ionization Method: Electron Ionization (EI) at 70 eV

-

GC Column: A non-polar capillary column (e.g., DB-5ms)

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

-

Mass Scan Range: m/z 35-200

-

Expected Fragmentation:

-

Molecular ion (M⁺) at m/z 86

-

Prominent fragments from the loss of a methyl group (m/z 71) and water (m/z 68)

-

Biological Activity and Relevance in Drug Development

A comprehensive search of scientific literature reveals a notable lack of specific studies on the pharmacological or biological activities of this compound. Its primary documented occurrences are as a natural flavor component in fruits like kiwi and as a volatile organic compound produced by certain microorganisms.[10]

However, the broader class of short-chain unsaturated alcohols has been studied for their biological effects. These compounds are known to exhibit some level of cytotoxicity, which is often attributed to their ability to disrupt cell membranes and interfere with cellular metabolism.[5] The actions of aliphatic alcohols are generally considered to be relatively nonspecific, involving physical dissolution into neuronal membranes, which can lead to the malfunction of normal physiological processes.[11] Some unsaturated alcohols can be metabolized by alcohol dehydrogenase to form more toxic unsaturated aldehydes or ketones.[12] These reactive metabolites can then interact with cellular components.

At present, there are no known signaling pathways that are specifically modulated by this compound, and it is not currently a focus of significant research in drug development. Its potential applications are primarily in the flavor and fragrance industry.[6] Further research would be necessary to explore any potential therapeutic applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. youtube.com [youtube.com]

- 2. Short-chain alcohols: Significance and symbolism [wisdomlib.org]

- 3. (+-)-3-Penten-2-ol | C5H10O | CID 15289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jasco-global.com [jasco-global.com]

- 7. benchchem.com [benchchem.com]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. This compound 96% PREDOMINANTLY TRANS(3899-34-1) 1H NMR [m.chemicalbook.com]

- 10. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 11. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mmsl.cz [mmsl.cz]

An In-depth Technical Guide to the Stereoisomers of 3-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-penten-2-ol, an unsaturated alcohol with significance as a chiral building block in organic synthesis and potential applications in drug development. This document details the structural features leading to stereoisomerism, the physicochemical properties of the isomers, general experimental approaches for their synthesis and separation, and visualizations of their relationships.

Introduction to the Stereoisomerism of this compound

This compound (C₅H₁₀O) is a fascinating molecule for stereochemical analysis due to the presence of two distinct stereogenic elements within its structure: a carbon-carbon double bond and a chiral center. The interplay of these features results in the existence of four unique stereoisomers.

-

Geometric Isomerism (E/Z): The double bond between carbon atoms 3 and 4 restricts rotation, leading to two possible geometric arrangements of the substituents. These are designated as (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together), which correspond to the more commonly known trans and cis isomers, respectively.

-

Enantiomerism (R/S): The carbon atom at the second position (C2) is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propenyl group (-CH=CHCH₃). This chirality gives rise to two non-superimposable mirror images, designated as (R) (from the Latin rectus, meaning right) and (S) (from the Latin sinister, meaning left) according to the Cahn-Ingold-Prelog priority rules.

The combination of these two stereogenic elements gives rise to a total of four stereoisomers:

-

(2R, 3E)-3-penten-2-ol

-

(2S, 3E)-3-penten-2-ol

-

(2R, 3Z)-3-penten-2-ol

-

(2S, 3Z)-3-penten-2-ol

The (2R, 3E) and (2S, 3E) isomers constitute an enantiomeric pair, as do the (2R, 3Z) and (2S, 3Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for each of the four purified stereoisomers is not extensively available in the public literature, the properties of the geometric isomers and the racemic mixtures have been reported.

| Property | (E)-3-Penten-2-ol (trans) | (Z)-3-Penten-2-ol (cis) | Mixture (predominantly trans) |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | 118-120 °C (estimated) | 118-119 °C (estimated)[1] | 119-121 °C |

| Density | 0.843 g/mL at 25 °C | Data not available | 0.843 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.428 | Data not available | 1.428 |

| Specific Rotation ([\alpha]²⁰/D) | Data not available for individual enantiomers | Data not available for individual enantiomers | Not applicable (racemic) |

Spectroscopic Data:

-

¹H NMR (for predominantly trans mixture): The proton NMR spectrum of a predominantly trans mixture of this compound would be expected to show characteristic signals for the vinylic protons with a large coupling constant (typically >15 Hz) indicative of the trans geometry. Other key signals would include a doublet for the methyl group at C1, a doublet for the methyl group at C5, a multiplet for the proton at the chiral center (C2), and a broad singlet for the hydroxyl proton.

-

Infrared (IR): The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp peak corresponding to the C=C stretching of the alkene is also expected around 1650-1680 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis of each of the four individual stereoisomers of this compound are not widely reported. However, general methodologies for the synthesis of a mixture of stereoisomers and for the separation of enantiomers can be described.

General Synthesis of this compound (Mixture of Stereoisomers) via Grignard Reaction

This protocol describes a common method for the synthesis of this compound, which typically yields a mixture of the (E) and (Z) diastereomers, with each being a racemic mixture of the (R) and (S) enantiomers.

Reactants:

-

trans-Crotonaldehyde

-

Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. The flask is charged with a solution of freshly distilled trans-crotonaldehyde in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled in an ice-water bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of crotonaldehyde at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound as a mixture of stereoisomers.

General Protocol for Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers. This representative protocol outlines the use of a lipase to selectively acylate one enantiomer of an allylic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Reactants:

-

Racemic this compound (either the (E) or (Z) diastereomer)

-

A suitable lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

-

An acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., hexane, toluene)

Methodology:

-

Reaction Setup: A flame-dried flask is charged with the racemic this compound, the chosen lipase, and the anhydrous organic solvent under an inert atmosphere.

-

Acylation: The acyl donor is added to the stirred suspension.

-

Reaction Monitoring: The reaction is monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

Separation: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.

-

Hydrolysis (optional): The separated ester can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the other enantiomer of the alcohol.

-

Analysis: The enantiomeric excess of the separated alcohol and the alcohol obtained after hydrolysis is determined by chiral GC or HPLC.

Visualizations

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers of this compound and a general workflow for their synthesis and separation.

Conclusion

The four stereoisomers of this compound represent a valuable set of chiral building blocks for organic synthesis. While the complete experimental data for each pure stereoisomer is not fully available in the public domain, this guide provides a solid foundation of their nomenclature, structure, and known properties. The outlined synthetic and analytical strategies offer a starting point for researchers aiming to work with these compounds. Further research into the stereoselective synthesis and detailed characterization of each isomer will undoubtedly expand their utility in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-ol is a five-carbon unsaturated alcohol that exhibits both geometric (cis/trans or E/Z) and optical (R/S) isomerism, resulting in four distinct stereoisomers. This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the cis and trans isomers of this compound. Detailed experimental protocols for a non-stereoselective synthesis and general strategies for isomer separation are presented. While specific biological activities and signaling pathways for each stereoisomer are not extensively documented in current literature, this guide lays the foundational chemical knowledge required for further investigation into their pharmacological and toxicological profiles.

Introduction to the Stereoisomerism of this compound

The molecular structure of this compound (C₅H₁₀O) contains two key features that give rise to its stereoisomerism: a carbon-carbon double bond between carbons 3 and 4, and a chiral center at carbon 2, which is bonded to the hydroxyl group.

-

Geometric Isomerism: The restricted rotation around the C3=C4 double bond results in two geometric isomers:

-

trans-(E)-3-Penten-2-ol: The methyl group (C1) and the hydrogen on C4 are on opposite sides of the double bond.

-

cis-(Z)-3-Penten-2-ol: The methyl group (C1) and the hydrogen on C4 are on the same side of the double bond.

-

-

Optical Isomerism: The chiral center at C2, bonded to four different groups (-H, -OH, -CH₃, and -CH=CHCH₃), leads to two enantiomers for each geometric isomer:

-

(2R, 3E)-3-penten-2-ol and (2S, 3E)-3-penten-2-ol

-

(2R, 3Z)-3-penten-2-ol and (2S, 3Z)-3-penten-2-ol

-

The relationship between these four stereoisomers is critical in understanding their potential differential interactions with chiral biological systems such as enzymes and receptors.

Physicochemical Properties

The physical and chemical properties of the cis and trans isomers of this compound differ due to their distinct molecular geometries. The trans isomer is generally more stable due to reduced steric strain. A summary of available quantitative data is presented below. Data for individual enantiomers are not widely reported and are expected to be identical except for optical rotation.

| Property | trans-(E)-3-Penten-2-ol | cis-(Z)-3-Penten-2-ol | Mixture (cis/trans) |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol | 86.13 g/mol |

| Boiling Point | 119-121 °C | 118-119 °C (est.)[1] | 120-122 °C[2][3] |

| Density | 0.843 g/mL at 25 °C | Not available | 0.843 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.428 | Not available | 1.428 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and differentiation of the cis and trans isomers of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the trans isomer has been reported. Key distinguishing features between the cis and trans isomers are expected in the chemical shifts of the vinylic protons and the coupling constants between them.

¹H NMR Data for trans-3-penten-2-ol (in CDCl₃):

| Assignment | Chemical Shift (ppm) |

| A (vinylic H) | 5.625 |

| B (vinylic H) | 5.523 |

| C (CH-OH) | 4.235 |

| D (-OH) | 3.59 |

| E (CH₃ on C4) | 1.677 |

| F (CH₃ on C2) | 1.230 |

| Data from ChemicalBook.[4] |

The large coupling constant, J(A,B) = 15.4 Hz, is characteristic of a trans configuration of the double bond.[4] For the cis isomer, a smaller coupling constant (typically 6-12 Hz) would be expected.

¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C2 (CH-OH) | 65-75 |

| C3, C4 (vinylic) | 120-140 |

| C1, C5 (methyl) | 15-25 |

Experimental Protocols

Synthesis of this compound (Mixture of Isomers) via Grignard Reaction

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of cis and trans isomers, with the trans isomer predominating.

Reaction: CH₃CH=CHCHO + CH₃MgBr → CH₃CH=CHCH(OH)CH₃

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl bromide (or methyl iodide)

-

Crotonaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and anhydrous diethyl ether. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

-

Reaction with Crotonaldehyde: Cool the Grignard reagent in an ice bath. Add a solution of freshly distilled crotonaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation. The crude product can be purified by fractional distillation to yield this compound.

Stereoselective Synthesis of (Z)-3-Penten-2-ol

The stereoselective synthesis of (Z)-allylic alcohols is a complex challenge in organic chemistry. While a specific protocol for (Z)-3-penten-2-ol is not widely published, general methods for the synthesis of (Z)-disubstituted allylic alcohols can be adapted. One such approach involves the hydroboration of a halo-alkyne followed by transmetalation and reaction with an aldehyde.[1][5] This method requires specialized reagents and careful control of reaction conditions to achieve high stereoselectivity.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires advanced chromatographic techniques.

-

Separation of Geometric Isomers (Cis/Trans): Preparative gas chromatography (GC) is a suitable method for separating the cis and trans isomers on a small to medium scale due to their different boiling points and polarities.[6]

-

Separation of Enantiomers (R/S): Chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for resolving the enantiomers of each geometric isomer.[4] Kinetic resolution, either enzymatic or through asymmetric catalysis, can also be employed to selectively react one enantiomer, allowing for the separation of the unreacted enantiomer.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield specific studies detailing the biological activities or interactions with signaling pathways for the individual stereoisomers of this compound. In general, short-chain unsaturated alcohols can exhibit a range of biological effects, including cytotoxicity and modulation of membrane fluidity.[7][8] The differential biological activities of cis/trans and R/S isomers are well-documented for many classes of molecules, often arising from stereospecific interactions with protein binding sites.[9] For example, the anticancer drug cisplatin is highly effective, while its trans-isomer, transplatin, is inactive.[9]

Given the lack of specific data for this compound, this presents an open area for future research. The distinct three-dimensional structures of its four stereoisomers suggest that they are likely to have different pharmacological and toxicological profiles. The protocols for synthesis and separation provided in this guide offer a starting point for producing the individual isomers for such investigations.

Conclusion

The cis/trans isomerism of this compound, in conjunction with its chirality, gives rise to a set of four distinct stereoisomers. While methods for the synthesis of a mixture of these isomers are well-established, the stereoselective synthesis and separation of all four isomers require more specialized techniques. The available physicochemical and spectroscopic data allow for the differentiation of the cis and trans isomers. The biological activities of the individual stereoisomers remain largely unexplored and represent a promising avenue for future research in pharmacology and toxicology. The information and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate this versatile molecule.

References

- 1. marmacs.org [marmacs.org]

- 2. This compound CAS#: 1569-50-2 [m.chemicalbook.com]

- 3. This compound | 1569-50-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

physical properties of 3-Penten-2-OL (boiling point, density)

This guide provides a comprehensive overview of the key physical properties of 3-penten-2-ol, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a volatile organic compound, possesses distinct physical characteristics that are crucial for its handling, application, and purification. These properties are summarized below.

Data Summary

| Physical Property | Value | Conditions |

| Boiling Point | 118-122 °C | at 760 mmHg |

| Density | 0.843 g/mL | at 25 °C |

Experimental Determination Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound.

Boiling Point Determination via Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer.

-

The Thiele tube is filled with a high-boiling point liquid, such as mineral oil.

-

The thermometer and test tube assembly is immersed in the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will be observed emerging from the capillary tube.

-

Heating is continued until a steady stream of bubbles is produced, and then the heat source is removed.

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][2][3]

Density Determination via Pycnometer Method

Density is defined as the mass of a substance per unit volume. For liquids, a pycnometer provides a precise method for density determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath with temperature control

-

This compound sample

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured and recorded.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, the outside is dried, and the mass of the pycnometer filled with water is measured.

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The pycnometer is again brought to the same temperature in the water bath, the liquid level is adjusted, and the exterior is dried.

-

The mass of the pycnometer filled with this compound is measured.

-

The density of the this compound is calculated using the known density of water at that temperature and the measured masses.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental physical properties of a substance.

Figure 1: Interrelation of Physical Properties

References

An In-depth Technical Guide to 3-Penten-2-ol (CAS: 1569-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Penten-2-ol, with the CAS number 1569-50-2, is an unsaturated alcohol that presents as a clear, colorless liquid. While it is recognized for its role as a flavoring agent and its presence as a natural constituent in some fruits, its broader biological activities and potential applications in drug development remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its current known applications. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences who may be interested in this compound as a synthetic intermediate or for further biological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical and safety data repositories.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | pent-3-en-2-ol | [1] |

| CAS Number | 1569-50-2 | [1] |

| Synonyms | Methyl propenyl carbinol, α,γ-Dimethylallyl alcohol, 3-Pentene-2-ol | [2][3] |

| Molecular Formula | C5H10O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 119-122 °C | [4][5] |

| Density | 0.843 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.428 | [4] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water | [6] |

| InChI Key | GJYMQFMQRRNLCY-UHFFFAOYSA-N | [1] |

| SMILES | CC=CC(C)O | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Grignard reaction, where crotonaldehyde is reacted with a methylmagnesium halide.[7]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

Magnesium turnings

-

Dry ether

-

Methyl chloride or Methyl bromide

-

Crotonaldehyde (freshly distilled)

-

Saturated ammonium chloride solution

-

Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel)

-

Stirring apparatus

-

Cooling bath (ice or dry ice/acetone)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a dry three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place magnesium turnings and dry ether.

-

Cool the flask in an ice bath.

-

Slowly introduce methyl chloride or methyl bromide gas into the stirred mixture. The reaction is initiated, which may require gentle warming.

-

Continue the addition of the methyl halide until the magnesium is consumed.

-

-

Reaction with Crotonaldehyde:

-

Replace the gas inlet tube with a dropping funnel.

-

A solution of freshly distilled crotonaldehyde in dry ether is added dropwise to the vigorously stirred Grignard reagent. Maintain cooling to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated aqueous solution of ammonium chloride to decompose the magnesium complex.

-

Separate the ethereal layer containing the product.

-

The ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Applications

Known Applications

The primary documented applications of this compound are in the food and fragrance industries.[8][9] It is used as a flavoring agent and is a known volatile component of some fruits, such as kiwi.[4][10] Additionally, it has been identified as a volatile organic compound produced by the bacterium Methylobacterium mesophilicum and the fungus Penicillium viridicatum.[4][10]

Status of Biological and Pharmacological Research

Despite its presence in nature, there is a notable lack of comprehensive studies on the specific biological activities, pharmacological effects, and potential signaling pathway interactions of this compound in the scientific literature. Searches for such data have not yielded significant results, suggesting that this compound has not been a primary focus of biomedical research to date. Its role as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals has been suggested, but specific examples are not well-documented in readily accessible sources.[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, showing characteristic peaks for the vinyl and alcohol protons. |

| ¹³C NMR | Data available. |

| Mass Spectrometry (MS) | Data available, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS). |

| Infrared (IR) Spectroscopy | Data available. |

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1569-50-2) is a well-characterized unsaturated alcohol with established chemical and physical properties and a defined synthetic route. Its primary applications are currently in the flavor and fragrance industries. For the research and drug development community, this compound represents a chemical entity with a currently underexplored biological and pharmacological profile. This guide provides the foundational chemical information that may serve as a starting point for new investigations into the potential bioactivities of this and related compounds. The detailed synthesis protocol and compiled physical data offer a practical resource for chemists, while the noted absence of extensive biological studies highlights a potential area for novel research.

References

- 1. (+-)-3-Penten-2-ol | C5H10O | CID 15289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 1569-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-戊烯-2-醇,主要为反式 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1569-50-2 [chemicalbook.com]

- 6. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 1569-50-2 [thegoodscentscompany.com]

- 10. This compound, predominantly trans 96 3899-34-1 [sigmaaldrich.com]

The Solubility Profile of 3-Penten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-penten-2-ol in aqueous and organic media. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and agricultural chemicals where it serves as a key intermediate and solvent.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors governing its solubility.

Physicochemical Properties of this compound

This compound (CAS No: 1569-50-2) is a colorless liquid with the chemical formula C5H10O.[1] Its structure, featuring a five-carbon pentene chain with a hydroxyl group on the second carbon, dictates its solubility behavior. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the hydrocarbon chain) characteristics to the molecule.

| Property | Value |

| Molecular Formula | C5H10O |

| Molecular Weight | 86.13 g/mol |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 120-122 °C[2][3] |

| Density | 0.843 g/mL at 25 °C[2][3] |

Aqueous and Organic Solubility of this compound

The solubility of this compound is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar pentenyl chain, which favors interaction with nonpolar organic solvents.

Quantitative Aqueous Solubility

The solubility of this compound in water has been determined experimentally.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 81.89[1][2] |

This value indicates that this compound is moderately soluble in water. For alcohols, solubility in water tends to decrease as the carbon chain length increases.[4][5] While the first three simple alcohols (methanol, ethanol, and propanol) are miscible with water, the solubility of butanol and larger alcohols is significantly lower.[4][5] The five-carbon structure of this compound places it at a point where it is still partially soluble due to the influence of the hydroxyl group.[5]

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents, particularly those that are polar or of intermediate polarity. It is reported to be soluble in alcohol.[6]

| Solvent | Expected Solubility | Rationale |

| Ethanol | Miscible | Both are polar alcohols capable of hydrogen bonding. |

| Methanol | Miscible | Both are polar alcohols capable of hydrogen bonding. |

| Acetone | Miscible | Acetone is a polar aprotic solvent that can accept hydrogen bonds. |

| Diethyl Ether | Soluble | A relatively nonpolar solvent, but the hydrocarbon portion of this compound promotes solubility. |

| Hexane | Partially Soluble / Soluble | Hexane is nonpolar; solubility is driven by the nonpolar pentenyl chain. |

| Toluene | Soluble | Toluene is a nonpolar aromatic solvent; solubility is driven by the nonpolar pentenyl chain. |

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid analyte like this compound. These methods can be adapted for specific laboratory conditions and analytical equipment.

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved analyte.

Materials:

-

This compound

-

Distilled or deionized water

-

Conical flasks or screw-capped vials

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a flask. The excess is necessary to ensure that a saturated solution is formed.

-

Seal the flask to prevent evaporation.

-

Place the flask in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7]

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed in the temperature bath to let the undissolved this compound separate.

-

To ensure complete separation of any micro-droplets, centrifuge an aliquot of the aqueous phase.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear, supernatant aqueous layer.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the sample and the standards using a suitable method like gas chromatography to determine the concentration of this compound in the saturated solution.[7]

-

-

Calculation:

-

The solubility is reported as the concentration determined in the analysis, typically in g/L or mol/L.

-

Protocol 2: Determination of Miscibility in Organic Solvents

This is a qualitative or semi-quantitative method to assess miscibility.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, hexane, acetone)

-

Small, clear test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Initial Miscibility Test:

-

Place a small, known volume (e.g., 1 mL) of the organic solvent into a test tube.[8]

-

Add an equal volume of this compound to the test tube.

-

Stopper the test tube and shake vigorously for about 30 seconds.[8][9]

-

Allow the mixture to stand and observe.

-

Observation:

-

If a single, clear phase is present, the two liquids are miscible.

-

If two distinct layers form, or if the solution is cloudy, they are immiscible or partially miscible.[10]

-

-

-

Semi-Quantitative Titration (for partial miscibility):

-

If the liquids are not fully miscible, one can be titrated into the other until a single phase is formed to determine the solubility limit.

-

For example, add the organic solvent dropwise to a known volume of this compound, shaking after each addition, until the solution becomes clear. The volume of solvent added provides a measure of solubility.

-

Caption: Workflow for qualitative solubility determination.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 1569-50-2 [m.chemicalbook.com]

- 3. This compound | 1569-50-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (E)-3-penten-2-ol, 3899-34-1 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

potential hazards and flammability of 3-Penten-2-OL

An In-depth Technical Guide on the Potential Hazards and Flammability of 3-Penten-2-ol

This technical guide provides a comprehensive overview of the potential hazards and flammability associated with this compound (CAS No: 1569-50-2). The information is intended for researchers, scientists, and professionals in drug development who may handle or use this chemical. This document outlines its hazardous properties, safe handling procedures, and emergency measures, incorporating quantitative data and standardized safety protocols.

Physicochemical and Flammability Properties

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1] The following table summarizes its key physicochemical and flammability data.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O | [2][3][4][5][6] |

| Molecular Weight | 86.13 g/mol | [3][4][7][8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 118-122 °C | [2][8][9][10] |

| Flash Point | 27.78 °C - 36 °C (82 °F - 96.8 °F) | [2][7][8][9] |

| Density | 0.843 g/mL at 25 °C | [2][8][10] |

| Water Solubility | 81.89 g/L at 25 °C | [2] |

| Vapor Pressure | 6.01 - 8.176 mmHg at 25 °C | [3][9] |

| Autoignition Temperature | No data available | [1][11] |

| Explosive Limits | No data available | [1][11] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary hazard is its flammability, but it also poses several health risks.

GHS Classification:

-

Eye Irritation: Category 2A[15]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[14][15]

Hazard Statements:

-

H319: Causes serious eye irritation.[15]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for determining the hazardous properties of this compound are not publicly available. However, the reported data are typically generated using standardized methods, such as those established by the American Society for Testing and Materials (ASTM) or the Organization for Economic Co-operation and Development (OECD).

-

Flash Point Determination: The flash point is commonly determined using a "closed-cup" method, as indicated by safety data sheets.[8] This method involves heating the liquid in a closed vessel and introducing an ignition source periodically to determine the lowest temperature at which the vapors will ignite.

-

Toxicological Studies: Health hazard data are derived from toxicological studies. These may include skin and eye irritation tests on animal models, as well as inhalation and oral toxicity studies to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

The following diagram illustrates a generalized workflow for assessing the flammability of a chemical substance.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound [chembk.com]

- 3. (+-)-3-Penten-2-ol | C5H10O | CID 15289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 1569-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. This compound, predominantly trans 96 3899-34-1 [sigmaaldrich.com]

- 9. (E)-3-penten-2-ol, 3899-34-1 [thegoodscentscompany.com]

- 10. This compound | 1569-50-2 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. (3E)-3-Penten-2-ol | C5H10O | CID 5366239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

The Occurrence of 3-Penten-2-ol in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Penten-2-ol, a volatile organic compound with a characteristic green, leafy, and slightly fruity aroma, is a naturally occurring alcohol found in a variety of fruits. Its presence contributes to the complex flavor and aroma profiles of these fruits, influencing consumer perception and preference. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its quantitative distribution, the analytical methodologies for its detection, and the proposed biosynthetic pathways for its formation. This information is of significant value to researchers in the fields of food science, natural product chemistry, and drug development, where understanding the composition and biosynthesis of such compounds can lead to advancements in flavor technology, quality control, and the discovery of novel bioactive molecules.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. Its presence has been identified in several fruits, with quantitative data available for some. The following table summarizes the reported concentrations of this compound in various fruits.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |

| Guava (Psidium guajava L.) | Chung-Shan-Yueh-Pa | 29,100 ± 1790 (total volatiles) | GC-MS | [1] |

| Pink Guava (Psidium guajava L.) | Not specified | Identified as an active aromatic constituent | GC-MS, MDGC/GC-O | [2] |

| Kiwifruit (Actinidia deliciosa) | Various | Not explicitly quantified, but present in volatile profile | HS-SPME-GC-MS | [3][4] |

| Kiwiberry (Actinidia arguta) | Not specified | Identified as a main odorant in fresh puree | Not specified | [5] |

| Nectarine | Not specified | Reported occurrence | Not specified | |

| Italian Orange Juice | Not specified | Reported occurrence | Not specified |

Note: The concentration of this compound in guava is reported as part of the total volatile compounds, and its individual concentration was not specified in the cited study. For other fruits, its presence is confirmed, but specific quantitative data is limited in the available literature.

Experimental Protocols for the Analysis of this compound in Fruits

The identification and quantification of this compound in complex fruit matrices require sensitive and selective analytical techniques. The most commonly employed method is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Homogenization: A known weight of the fresh fruit pulp is homogenized to a puree. For juice samples, direct analysis can be performed.

-

Vial Preparation: An aliquot of the homogenized sample (e.g., 5 g) is placed in a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the sample to increase the ionic strength of the matrix.

-

Internal Standard: An internal standard (e.g., 2-octanol or a compound with similar chemical properties not present in the sample) is added to the vial for quantification purposes.

-

Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) with agitation to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time (e.g., 20-40 min) at the same temperature to adsorb the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber into the GC injector for separation and detection.

-

Injector: The SPME fiber is inserted into the hot injector of the GC (e.g., 250 °C) in splitless mode to ensure the complete transfer of analytes onto the analytical column.

-

Gas Chromatograph (GC):

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-INNOWAX) is used for the separation of the volatile compounds.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-250 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

-

-

Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated with known concentrations of the authentic standard.

Multidimensional Gas Chromatography-Olfactometry (MDGC/GC-O)

For a more detailed sensory analysis and to identify aroma-active compounds, MDGC/GC-O can be employed. This technique couples two GC columns with different selectivities and an olfactometry port, allowing for the separation of co-eluting compounds and the sensory evaluation of the eluting odorants by a human panelist.[2]

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is believed to occur primarily through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid.

The proposed pathway involves the following key steps:

-

Release of Fatty Acids: Lipases hydrolyze membrane lipids, releasing free PUFAs.

-

Hydroperoxidation: The enzyme lipoxygenase catalyzes the dioxygenation of PUFAs to form unstable hydroperoxides.

-

Hydroperoxide Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxides into shorter-chain aldehydes and oxo-acids.

-

Formation of C5 Aldehydes: The cleavage of a C13-hydroperoxide of linolenic acid can yield (Z)-2-pentenal.

-

Reduction to Alcohol: An alcohol dehydrogenase (ADH) then reduces the C5 aldehyde to the corresponding alcohol, this compound. The stereochemistry of the resulting alcohol can vary depending on the specific enzymes involved.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound from linolenic acid.

Experimental Workflow for Volatile Compound Analysis

The logical flow of an experiment to identify and quantify this compound in a fruit sample is depicted in the following diagram.

Caption: General workflow for the analysis of this compound in fruits.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits, including guava and kiwi. Its analysis is primarily achieved through HS-SPME-GC-MS, a robust and sensitive technique. The biosynthesis of this compound is likely linked to the lipid peroxidation pathway, originating from the enzymatic degradation of polyunsaturated fatty acids. Further research is warranted to obtain more comprehensive quantitative data across a wider range of fruits and to fully elucidate the enzymatic and regulatory mechanisms governing its biosynthesis. Such knowledge will be instrumental in optimizing fruit flavor, ensuring product quality, and exploring the potential bioactivities of this and related compounds for applications in the food and pharmaceutical industries.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Volatile components and aroma active compounds in aqueous essence and fresh pink guava fruit puree (Psidium guajava L.) by GC-MS and multidimensional GC/GC-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of kiwifruit volatile compounds using HS-SPME/GC-MS | Research, Society and Development [rsdjournal.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Penten-2-ol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Penten-2-ol, a versatile unsaturated alcohol. The document details its chemical identity, including a list of synonyms such as methyl propenyl carbinol, its physicochemical properties, and detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for professionals in research and development who require in-depth technical information on this compound.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₁₀O. It is also known by a variety of other names, which are summarized in the table below.

| Table 1: Synonyms and Identifiers for this compound | |

| IUPAC Name | pent-3-en-2-ol[1] |

| Systematic Name | This compound[2] |

| Common Synonyms | Methyl propenyl carbinol[3][4][5][6] |

| α,γ-Dimethylallyl alcohol[3][4][5][6] | |

| 3-Pentene-2-ol[3][4] | |

| Pent-3-en-2-ol[1][3][4][5] | |

| CAS Registry Number | 1569-50-2[2][3][4] |

| 3899-34-1 (predominantly trans)[7][8] | |

| Molecular Formula | C₅H₁₀O[2][3][4] |

| Molecular Weight | 86.13 g/mol [2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for analytical purposes. The key properties are summarized in the following table.

| Table 2: Physicochemical Properties of this compound | |

| Appearance | Clear colorless liquid[9] |

| Boiling Point | 119-121 °C (lit.)[7][8] |

| Density | 0.843 g/mL at 25 °C (lit.)[7][8] |

| Refractive Index | n20/D 1.428 (lit.)[7][8] |

| Flash Point | 82 °F[9] |

| Storage Temperature | 2-8°C[7][8] |

| SMILES String | C\C=C\C(C)O (trans)[7][8] |

| InChI | 1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ (trans)[7][8] |

| InChI Key | GJYMQFMQRRNLCY-ONEGZZNKSA-N (trans)[7][8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The most common and well-documented laboratory-scale synthesis is the Grignard reaction between a methylmagnesium halide and crotonaldehyde. An alternative route is the dehydration of 2,4-pentanediol.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[7]

Materials:

-

Magnesium turnings (61 g, 2.5 gram atoms)

-

Dry ether (approximately 2 L)

-

Methyl chloride (130 g, 2.6 moles)

-

Crotonaldehyde, freshly distilled (142 g, 2.02 moles)

-

Saturated ammonium chloride solution

-

Iodine crystal (optional, as initiator)

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

High-capacity reflux condenser (e.g., cold-finger type with dry ice/acetone)

-

Gas delivery tube

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Place the magnesium turnings and 1.7 L of dry ether in the 5-L flask.

-

Cool the flask in an ice bath to approximately 0°C.

-

Condense the methyl chloride in a separate tube cooled with a dry ice/acetone bath.

-

Slowly introduce the condensed methyl chloride into the stirred magnesium-ether suspension. The reaction should initiate, evidenced by bubbling. A crystal of iodine can be added if the reaction is slow to start.

-

Continue the addition of methyl chloride at a rate that maintains a gentle reflux.

-

After the addition is complete, warm the mixture gently for 1 hour to ensure the reaction of most of the magnesium.

-

-

Reaction with Crotonaldehyde:

-

Replace the gas delivery tube with a dropping funnel.

-

Add a solution of freshly distilled crotonaldehyde in 300 mL of dry ether to the dropping funnel.

-

Add the crotonaldehyde solution dropwise to the vigorously stirred and cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Decompose the Grignard addition product by the dropwise addition of 435 mL of a saturated ammonium chloride solution with vigorous stirring and cooling.

-

A dense white precipitate will form. Allow the mixture to stand for 1 hour.

-

Decant the ether solution from the precipitate.

-

Wash the precipitate by decantation with two 300-mL portions of ether.

-

Combine the ether extracts and remove the ether by distillation.

-

Distill the residual liquid through a short column at atmospheric pressure.

-

Collect the fraction boiling at 119–121°C. The expected yield is 140–150 g (81–86%).

-

Synthesis via Dehydration of 2,4-Pentanediol

The dehydration of 2,4-pentanediol is another method to produce this compound. This reaction often employs a catalyst to facilitate the removal of a water molecule. Ceria-based catalysts have been shown to be effective for this transformation, with a notable selectivity for the trans-isomer of this compound.[10] A detailed, universally applicable protocol is less standardized than the Grignard reaction and is highly dependent on the specific catalyst and reaction conditions used. Generally, the process involves heating the 2,4-pentanediol in the presence of the catalyst and collecting the distilled product.

Visualizations

Experimental Workflow for Grignard Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound using the Grignard reaction.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding specific signaling pathways or significant pharmacological activities of this compound. While it has been identified as a volatile component in some fruits, such as kiwi, its biological role in mammals has not been extensively studied. Further research is required to elucidate any potential interactions with biological systems and its relevance in drug development. Therefore, a diagram for a signaling pathway cannot be provided at this time.

References

- 1. (3E)-3-Penten-2-ol | C5H10O | CID 5366239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (+-)-3-Penten-2-ol | C5H10O | CID 15289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Penten-2-OL from Crotonaldehyde via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 3-penten-2-ol, a valuable unsaturated secondary alcohol, from crotonaldehyde. The primary method detailed is the 1,2-addition of a methyl Grignard reagent to the α,β-unsaturated aldehyde, crotonaldehyde.[1] This organometallic carbon-carbon bond-forming reaction is a reliable and high-yielding route for preparing secondary allylic alcohols.[1][2] The protocol described herein is adapted from established procedures and offers an expected yield of 81-86%.[3] Careful adherence to anhydrous conditions is critical for the successful formation and reaction of the Grignard reagent.[4]

Chemical Reaction Pathway

The synthesis proceeds via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) to the carbonyl carbon of crotonaldehyde.[5][6] This reaction, known as a Grignard reaction, forms a magnesium alkoxide intermediate.[7][8] Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium chloride, protonates the alkoxide to yield the final product, this compound.[3] The use of ammonium chloride is advantageous as it prevents the dehydration of the alcohol product, which can occur in the presence of stronger mineral acids.[3]

Caption: Grignard reaction pathway for the synthesis of this compound.

Data Presentation

This table summarizes the key physical and chemical properties of the primary reactant and product.[9][10]

| Property | Crotonaldehyde | This compound |

| Molecular Formula | C₄H₆O | C₅H₁₀O[10][11] |

| Molar Mass | 70.09 g·mol⁻¹[5] | 86.13 g·mol⁻¹[10][11] |

| Appearance | Colorless liquid[5] | Clear colorless liquid[12] |

| Boiling Point | 104.0 °C[5] | 119–121 °C[3][9] |

| Density | 0.846 g/cm³[5] | 0.843 g/mL at 25 °C[9] |

| Refractive Index | - | n20/D 1.428[9] |

| CAS Number | 4170-30-3 (E/Z mixture)[5] | 1569-50-2[10][11] |

This table outlines the quantitative data for the synthesis protocol as adapted from Organic Syntheses.[3]

| Parameter | Value |

| Crotonaldehyde | 142 g (2.02 moles) |

| Magnesium | 61 g (2.5 gram atoms) |

| Methyl Chloride | 130 g (2.6 moles) |

| Solvent | Dry Diethyl Ether (~2.0 L) |

| Reaction Time (Grignard Addn.) | 1 hour post-addition |

| Workup Reagent | 435 mL Saturated NH₄Cl Solution |

| Product Boiling Point | 119–121 °C at 740 mmHg[3] |

| Yield | 140–150 g |

| Percent Yield | 81–86%[1][3] |

Experimental Protocols

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3] Safety Precautions: Diethyl ether is extremely flammable and an anesthetic; work in a well-ventilated fume hood away from ignition sources.[4] Grignard reagents react violently with water; all glassware and reagents must be perfectly dry.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Magnesium turnings: 61 g (2.5 gram atoms)

-

Methyl chloride (condensed): 130 mL (130 g, 2.6 moles)

-

Crotonaldehyde (freshly distilled): 142 g (2.02 moles)

-

Anhydrous diethyl ether: ~2.0 L

-

Ammonium chloride (NH₄Cl)

-

Iodine crystal (optional, as initiator)

-

Dry ice (solid carbon dioxide)

-

Acetone

-

5-L three-necked round-bottomed flask